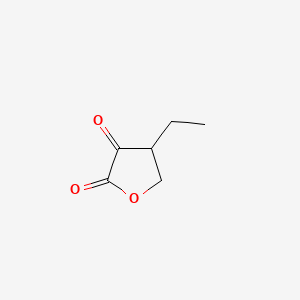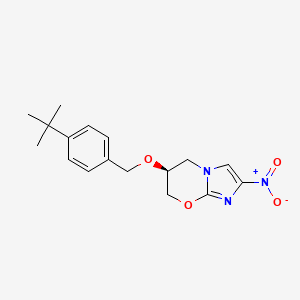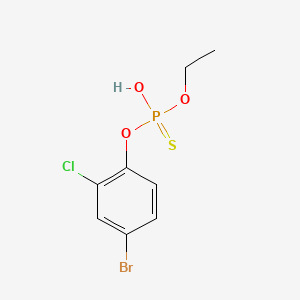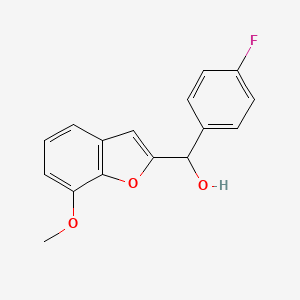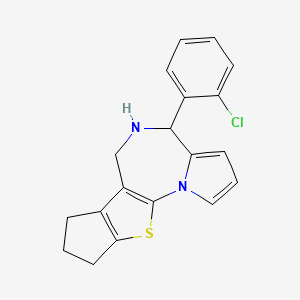![molecular formula C40H72ClN3O B12703679 1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride CAS No. 97337-80-9](/img/structure/B12703679.png)
1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 306-574-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Métodos De Preparación
The preparation of EINECS 306-574-1 involves specific synthetic routes and reaction conditions. The industrial production methods typically include:
Synthetic Routes: The synthesis of EINECS 306-574-1 often involves multi-step chemical reactions, starting from readily available precursors. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product formation. Catalysts and solvents are often used to facilitate the reactions.
Industrial Production: Large-scale production of EINECS 306-574-1 involves optimized processes to maximize yield and minimize waste.
Análisis De Reacciones Químicas
EINECS 306-574-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: EINECS 306-574-1 can undergo substitution reactions where one functional group is replaced by another.
Aplicaciones Científicas De Investigación
EINECS 306-574-1 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It is also studied for its unique chemical properties and behavior under different conditions.
Biology: In biological research, EINECS 306-574-1 is used to study its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential medicinal properties, including its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of EINECS 306-574-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
EINECS 306-574-1 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Cyclohexyl bromide: EINECS 203-622-2
4-Bromoacetanilide: EINECS 203-154-9
Phenyl benzoate: EINECS 202-293-2
Compared to these compounds, EINECS 306-574-1 exhibits unique properties and applications that make it valuable in various scientific and industrial fields .
Propiedades
Número CAS |
97337-80-9 |
|---|---|
Fórmula molecular |
C40H72ClN3O |
Peso molecular |
646.5 g/mol |
Nombre IUPAC |
N-[3-(1-benzyl-2-tridecyl-4,5-dihydroimidazol-1-ium-1-yl)propyl]tetradecanamide;chloride |
InChI |
InChI=1S/C40H71N3O.ClH/c1-3-5-7-9-11-13-15-17-19-21-26-31-39-41-34-36-43(39,37-38-29-24-23-25-30-38)35-28-33-42-40(44)32-27-22-20-18-16-14-12-10-8-6-4-2;/h23-25,29-30H,3-22,26-28,31-37H2,1-2H3;1H |
Clave InChI |
UXEQJLXXCVSCDD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC1=NCC[N+]1(CCCNC(=O)CCCCCCCCCCCCC)CC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


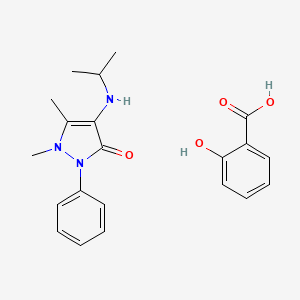


![2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid](/img/structure/B12703616.png)
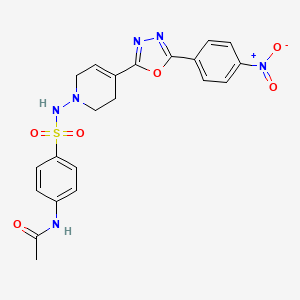
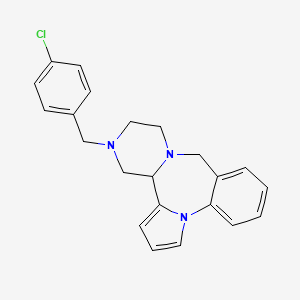
![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12703640.png)
